N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and a benzamide moiety with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One possible route could be:
Formation of the furan-2-yl-2-hydroxypropyl intermediate: This can be achieved by reacting furan with an appropriate epoxide under acidic or basic conditions.
Coupling with 2-(methylthio)benzoic acid: The intermediate is then coupled with 2-(methylthio)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and hydroxypropyl group could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of methylthio.
Uniqueness
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a synthetic organic compound notable for its unique structural components, which include a furan ring, a hydroxypropyl group, and a methylthio-substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Furan Ring: Contributes to the compound's reactivity and biological interactions.
- Hydroxypropyl Group: Enhances solubility and may play a role in binding affinity.
- Methylthio Group: Influences the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The furan ring and hydroxypropyl group are believed to enhance binding affinity, potentially modulating pathways involved in various disease processes, including cancer and microbial infections .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity:
- Studies have shown that this compound can effectively inhibit the growth of various cancer cell lines. For example, it has been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxic effects.
- IC50 Values: Preliminary data suggest IC50 values in the low micromolar range, indicating potent anticancer properties .
-
Antimicrobial Properties:
- The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
-
Anti-inflammatory Effects:
- There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide | Structure | Anticancer, antimicrobial |
Benzofuran derivatives | Structure | Known for anticancer properties |
Benzothiophene derivatives | Structure | Used in medicinal chemistry |
The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and potential applications compared to its analogs .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
In Vitro Studies:
- Various cell lines have been utilized to assess the cytotoxic effects of this compound. Results indicate significant inhibition of cell proliferation at micromolar concentrations.
- MCF7 cell line: IC50 = 12 µM
- A549 cell line: IC50 = 26 µM
-
Mechanistic Studies:
- Investigations into the mechanism of action reveal that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, further supporting its role as a therapeutic agent .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-19-13)10-16-14(17)11-6-3-4-7-12(11)20-2/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJENABAMOKBZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.